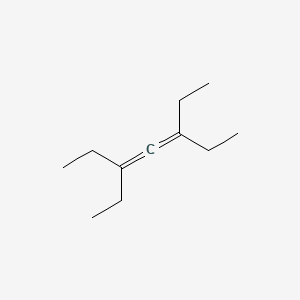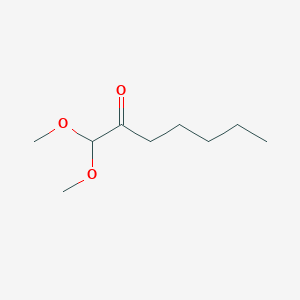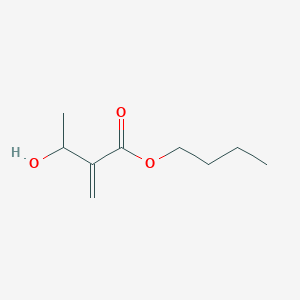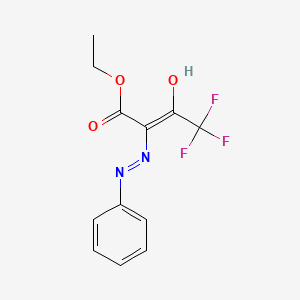
3,5-Diethylhepta-3,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethyl-3,4-heptadiene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the 3rd and 4th positions of the heptane chain, and ethyl groups are attached to the 3rd and 5th positions. Dienes are known for their reactivity and are widely used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,4-heptadiene can be achieved through several methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkylation of Dienes: Using ethylating agents to introduce ethyl groups at specific positions on the diene structure.
Catalytic Dehydrogenation: Employing catalysts such as palladium or platinum to remove hydrogen atoms from heptane derivatives, forming the desired diene structure.
Industrial Production Methods: Industrial production of 3,5-Diethyl-3,4-heptadiene typically involves large-scale catalytic dehydrogenation processes, where heptane derivatives are subjected to high temperatures and pressures in the presence of metal catalysts to achieve high yields of the target compound.
化学反应分析
Types of Reactions: 3,5-Diethyl-3,4-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using hydrogen gas and metal catalysts like palladium on carbon can convert the diene to a saturated hydrocarbon.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can lead to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
3,5-Diethyl-3,4-heptadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3,5-Diethyl-3,4-heptadiene involves its reactivity due to the presence of conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloaddition and electrophilic addition, leading to the formation of new chemical entities. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the nature of the interacting reagents.
相似化合物的比较
2,5-Heptadiene: Another diene with double bonds at the 2nd and 5th positions.
1,3-Butadiene: A simpler diene with double bonds at the 1st and 3rd positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 3,5-Diethyl-3,4-heptadiene is unique due to the specific positioning of its double bonds and ethyl groups, which confer distinct reactivity and properties compared to other dienes. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
61228-07-7 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-5-10(6-2)9-11(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
NHWDWRFEZJEQAI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C=C(CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)




![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)





